2-(Pyrrolidin-3-yloxy)pyrimidine
Overview
Description
2-(Pyrrolidin-3-yloxy)pyrimidine is a heterocyclic compound that features both a pyrimidine ring and a pyrrolidine ring. The pyrimidine ring is a six-membered aromatic ring containing two nitrogen atoms, while the pyrrolidine ring is a five-membered ring containing one nitrogen atom.
Mechanism of Action
Target of Action
2-(Pyrrolidin-3-yloxy)pyrimidine is a pyrrolo[2,3-d]pyrimidine derivative. Pyrrolo[2,3-d]pyrimidines have been reported to have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They have been found to target various proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Biochemical Pathways
Pyrrolo[2,3-d]pyrimidines have been found to inhibit various signaling pathways associated with their targets, such as the tyrosine kinase pathway, the phosphatidylinositol-3 kinase pathway, and the mammalian target of rapamycin pathway .
Pharmacokinetics
For instance, pyrrolo[2,3-d]pyrimidine linked hybrids have been evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes . The most active compounds via in vitro and non-toxic via in silico ADMET and molecular docking analysis were found to have good bioavailability .
Result of Action
Pyrrolo[2,3-d]pyrimidine linked hybrids have demonstrated excellent antidiabetic action in in vitro antidiabetic analysis .
Action Environment
It is known that the biological activity of similar compounds can be influenced by various factors, including the spatial orientation of substituents, which can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
2-(Pyrrolidin-3-yloxy)pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the α-amylase enzyme, which plays a crucial role in the breakdown of complex carbohydrates into glucose . This interaction could potentially be leveraged for the treatment of conditions such as diabetes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell function by interacting with various cell signaling pathways and affecting gene expression
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may influence metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yloxy)pyrimidine typically involves the formation of the pyrimidine ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of a pyrimidine derivative with a pyrrolidine derivative under specific conditions. For example, the reaction of 2-chloropyrimidine with 3-hydroxypyrrolidine in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-3-yloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrimidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These include compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones, which have similar structural features and biological activities.
Pyrimidine derivatives: Compounds such as 2-aminopyrimidine and 2-chloropyrimidine share the pyrimidine core and have similar chemical reactivity
Uniqueness
2-(Pyrrolidin-3-yloxy)pyrimidine is unique due to the combination of the pyrimidine and pyrrolidine rings, which can confer distinct biological activities and chemical reactivity. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and other scientific research applications .
Properties
IUPAC Name |
2-pyrrolidin-3-yloxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-3-10-8(11-4-1)12-7-2-5-9-6-7/h1,3-4,7,9H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTVYWFXDYYUAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734375 | |
Record name | 2-[(Pyrrolidin-3-yl)oxy]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950648-95-0 | |
Record name | 2-[(Pyrrolidin-3-yl)oxy]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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